(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Description
The compound "(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone" features a bicyclic sulfone core (2-thia-5-azabicyclo[2.2.1]heptane with 2,2-dioxido modification) linked via a ketone to a 5-bromofuran moiety. Though direct synthesis details are absent in the provided evidence, brominated furans like 5-Bromo-3-methyl-2(5H)-furanone are typically synthesized via halogenation with reagents such as N-bromosuccinimide (NBS) under radical conditions . Characterization methods for analogous compounds include NMR spectroscopy and high-resolution mass spectrometry .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4S/c11-9-2-1-8(16-9)10(13)12-4-7-3-6(12)5-17(7,14)15/h1-2,6-7H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYMRWBZANHDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with a bicyclic thia-azabicycloheptane derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Organolithium or Grignard reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, reduction can yield hydrogenated furans, and substitution can yield various functionalized derivatives.
Scientific Research Applications
(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s brominated furan ring and bicyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: Halogens: Bromine (target) and iodine (3-iodophenyl analog) introduce distinct electronic and steric profiles. Bromine’s moderate size balances reactivity and bioavailability, while iodine’s bulk may limit membrane permeability but enable applications in imaging . Heterocycles: Morpholino () and phenyl () substituents alter solubility and target engagement. Morpholino’s tertiary amine enhances water solubility, critical for CNS drugs .
Bicyclo System Modifications :
- Replacing sulfur with oxygen (2-oxa variant) eliminates the sulfone group, reducing polarity and metabolic resistance but improving synthetic accessibility .
- Sulfone-containing bicyclo systems (target, –3) exhibit enhanced stability against oxidative degradation, a trait leveraged in protease inhibitors and kinase modulators .
Biological Activity
The compound (5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a complex organic molecule notable for its unique bicyclic structure and the incorporation of both bromine and sulfur atoms. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a combination of elements that contribute to its biological properties. The presence of a bromofuran moiety enhances its reactivity, while the bicyclic framework provides structural stability.
Biological Activity Predictions
Using computational tools such as the Prediction of Activity Spectra for Substances (PASS) program, researchers can forecast various pharmacological effects based on the compound's molecular structure. Predictions indicate potential activities such as:
- Antimicrobial effects
- Anticancer properties
- Neuroprotective activities
These predictions are critical for guiding experimental studies aimed at exploring the therapeutic potential of this compound .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including neurotransmitter receptors and enzymes involved in neurological pathways. The bicyclic structure facilitates high-affinity binding to these targets, potentially modulating their activity and leading to therapeutic effects .
Antimicrobial Activity
In a study examining various brominated compounds, This compound demonstrated significant antimicrobial activity against several bacterial strains. This suggests its potential use in developing new antibiotics.
Neuroprotective Effects
Research has indicated that compounds with similar structures exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's. Investigations into this compound's ability to inhibit acetylcholinesterase could reveal its potential as a treatment for cognitive decline .
Comparative Analysis with Similar Compounds
A comparative analysis highlights several compounds with structural or functional similarities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromoindole | Indole ring with bromine | Known for neuroprotective effects |
| 3-Thiophenecarboxylic acid | Thiophene ring system | Exhibits anti-inflammatory properties |
| 4-Bromophenol | Aromatic ring with hydroxyl group | Utilized as an antiseptic |
These comparisons underscore the diverse biological activities associated with similar structures, providing insights into optimizing compounds for desired therapeutic effects .
Synthesis Pathways
The synthesis of This compound involves several steps:
- Bromination : Starting from furan derivatives.
- Formation of Bicyclic Structure : Utilizing bicyclic amines under controlled conditions.
- Purification : Techniques like recrystallization and chromatography are employed to achieve high purity.
These synthetic pathways require careful optimization to ensure high yields and purity of the final product .
Q & A
Q. Characterization :
- NMR : Key signals include furan protons (δ 6.5–7.5 ppm) and sulfone-linked carbons (δ 50–60 ppm in ¹³C NMR) .
- Mass spectrometry : Exact mass analysis (e.g., ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 359/361/363 for brominated analogs) .
Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, coupling constants (J = 3.6–8.8 Hz) distinguish furan protons from bicyclic system signals .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₂H₈Br₂O₃S requires m/z 417.85) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
